molecular formula C14H18 B14659481 3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene CAS No. 37746-35-3

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene

Cat. No.: B14659481
CAS No.: 37746-35-3
M. Wt: 186.29 g/mol
InChI Key: GSSCBIUNJPVASB-UHFFFAOYSA-N
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Description

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is a polycyclic hydrocarbon compound with the molecular formula C15H18

Preparation Methods

Synthetic Routes and Reaction Conditions

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is typically synthesized through the cycloaddition of dicyclopentadiene. The reaction involves heating dicyclopentadiene to induce a [4+2] cycloaddition, resulting in the formation of the tricyclic structure . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale cycloaddition reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties. Its stability and high energy content make it particularly valuable in applications requiring robust and energy-dense materials.

Properties

CAS No.

37746-35-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

tetracyclo[6.5.1.02,7.09,13]tetradeca-4,10-diene

InChI

InChI=1S/C14H18/c1-2-5-10-9(4-1)13-8-14(10)12-7-3-6-11(12)13/h1-3,6,9-14H,4-5,7-8H2

InChI Key

GSSCBIUNJPVASB-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C3CC2C4C3CC=C4

Origin of Product

United States

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